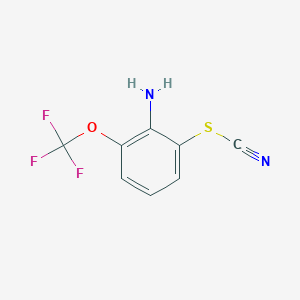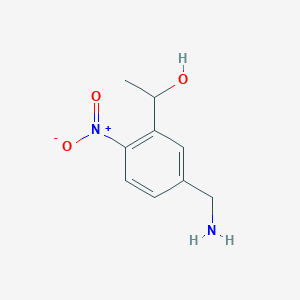![molecular formula C18H21N3O5S B8027316 (2,5-dioxopyrrolidin-1-yl) 4-[5-(1-methyl-5-oxopyrrolidin-2-yl)pyridin-2-yl]sulfanylbutanoate](/img/structure/B8027316.png)
(2,5-dioxopyrrolidin-1-yl) 4-[5-(1-methyl-5-oxopyrrolidin-2-yl)pyridin-2-yl]sulfanylbutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,5-dioxopyrrolidin-1-yl) 4-[5-(1-methyl-5-oxopyrrolidin-2-yl)pyridin-2-yl]sulfanylbutanoate is a complex organic compound that features a pyrrolidine ring, a pyridine ring, and a butyric acid ester
Preparation Methods
The synthesis of (2,5-dioxopyrrolidin-1-yl) 4-[5-(1-methyl-5-oxopyrrolidin-2-yl)pyridin-2-yl]sulfanylbutanoate involves multiple steps. One common synthetic route starts with the reaction of maleic anhydride with aromatic amines, leading to the formation of (Z)-4-oxo-4-(arylamino)but-2-enoic acid. This intermediate is then reacted with thionyl chloride to yield the desired product . Industrial production methods typically involve optimizing these reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The pyrrolidine ring can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: The pyridine ring can be reduced to form dihydropyridine derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
(2,5-dioxopyrrolidin-1-yl) 4-[5-(1-methyl-5-oxopyrrolidin-2-yl)pyridin-2-yl]sulfanylbutanoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrrolidine and pyridine rings play a crucial role in binding to these targets, leading to the modulation of various biochemical pathways. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar compounds include other pyrrolidine and pyridine derivatives, such as pyrrolizines and pyrrolidine-2,5-diones. Compared to these compounds, (2,5-dioxopyrrolidin-1-yl) 4-[5-(1-methyl-5-oxopyrrolidin-2-yl)pyridin-2-yl]sulfanylbutanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-[5-(1-methyl-5-oxopyrrolidin-2-yl)pyridin-2-yl]sulfanylbutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O5S/c1-20-13(5-7-15(20)22)12-4-6-14(19-11-12)27-10-2-3-18(25)26-21-16(23)8-9-17(21)24/h4,6,11,13H,2-3,5,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUEAOHMIZYTZME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(CCC1=O)C2=CN=C(C=C2)SCCCC(=O)ON3C(=O)CCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Iodo-5-methoxy-thiazolo[5,4-b]pyridine](/img/structure/B8027239.png)

![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-(4,4-dimethyl-2,6-dioxocyclohexylidene)propoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide](/img/structure/B8027269.png)
![tert-butyl N-(2-aminoethyl)-N-[1,3-bis[[tert-butyl(dimethyl)silyl]oxy]propan-2-yl]carbamate](/img/structure/B8027273.png)



![2-(2-Aminobenzo[d]thiazol-6-yl)acetonitrile hydrobromide](/img/structure/B8027309.png)





